REACTION_CXSMILES
|
[CH2:1]([Cl:4])[CH:2]=[CH2:3].[CH2:5]([SiH:7]([CH2:10][CH3:11])[CH2:8][CH3:9])[CH3:6]>[Cu].[Cu](Cl)Cl.C([O-])(=O)C.[Cu+2].C([O-])(=O)C.S([O-])([O-])(=O)=O.[Cu+2]>[Cl:4][CH2:1][CH2:2][CH2:3][Si:7]([CH2:10][CH3:11])([CH2:8][CH3:9])[CH2:5][CH3:6] |f:4.5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
45 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCC[Si](CC)(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |